5'-Bromo-2'-hydroxyacetophenone

Coordination Chemistry Spermicidal Agents Vanadium(IV) Complexes

This specific 5′-bromo regioisomer is essential for achieving the rapid sperm immobilization kinetics (EC₅₀ 20 μM, T₁/₂ 38 sec) in [VO(Br,OH-acph)₂] complexes. The bromine substituent confers unique C—Br···O halogen-bonding motifs critical for supramolecular assembly and increases lipophilicity (LogP 3.11) for enhanced membrane permeability. Non-brominated or isomeric analogs produce different complexes and altered pharmacodynamics. For vanadium-based spermicide research, this is the required ligand.

Molecular Formula C8H7BrO2
Molecular Weight 215.04 g/mol
CAS No. 1450-75-5
Cat. No. B072681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Bromo-2'-hydroxyacetophenone
CAS1450-75-5
Molecular FormulaC8H7BrO2
Molecular Weight215.04 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC(=C1)Br)O
InChIInChI=1S/C8H7BrO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,1H3
InChIKeyHQCCNFFIOWYINW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-Bromo-2'-hydroxyacetophenone (CAS 1450-75-5) Technical Profile and Procurement-Relevant Identifiers


5′-Bromo-2′-hydroxyacetophenone (CAS 1450-75-5; synonyms: 5-Bromo-2-hydroxyacetophenone, 1-(5-Bromo-2-hydroxyphenyl)ethanone) is an ortho-hydroxyacetophenone derivative bearing a bromine substituent at the 5′-position of the aromatic ring. It is a bifunctional building block widely utilized in coordination chemistry and medicinal chemistry applications. The compound possesses two key reactive moieties: a ketone group available for condensation reactions and a phenolic hydroxyl group that can undergo O-alkylation or serve as a metal-chelating site . In its solid-state crystal structure, the molecule exhibits an intramolecular O—H···O hydrogen bond between the ortho-hydroxyl group and the ketone oxygen, which stabilizes the planar molecular conformation, and adjacent molecules are linked via intermolecular C—Br···O interactions [1]. This hydrogen-bonded conformational rigidity and the presence of the heavy bromine atom confer distinct supramolecular assembly properties that differentiate it from non-brominated analogs. The compound is commercially available at 97–98% purity and has a reported melting point range of 56–61 °C .

Critical Differentiation of 5'-Bromo-2'-hydroxyacetophenone (CAS 1450-75-5) vs. Non-Brominated or Positional Isomer Analogs


The specific placement of the bromine atom at the 5′-position of 2′-hydroxyacetophenone is not an arbitrary substitution; it determines the compound's coordination geometry, biological activity profile, and solid-state packing architecture. Non-brominated 2′-hydroxyacetophenone lacks the heavy atom effect that enables characteristic C—Br···O supramolecular synthons and the enhanced lipophilicity that governs membrane permeability and metal-chelate stability [1]. Positional isomers such as 4′-bromo-2′-hydroxyacetophenone exhibit altered electronic distribution on the aromatic ring, which modifies both the acidity of the phenolic proton and the electrophilicity of the ketone carbonyl, leading to divergent reaction kinetics in condensation and coordination reactions [2]. In vanadocene-based spermicidal complexes, the brominated hydroxyacetophenone ligand yields an oxovanadium(IV) complex [VO(Br,OH-acph)₂] with a defined EC₅₀ value of 20 μM and a half-maximal sperm immobilization time (T₁/₂) of 38 seconds; substitution with alternative ligands or non-brominated analogs significantly alters these pharmacodynamic parameters [3]. For procurement decisions in medicinal chemistry or coordination chemistry research programs, direct replacement with a non-brominated or regioisomeric analog will produce a different complex, potentially with non-overlapping biological or physicochemical properties.

Head-to-Head Quantitative Evidence: 5'-Bromo-2'-hydroxyacetophenone (CAS 1450-75-5) Performance vs. Closest Analogs


Spermicidal Activity of VO(Br,OH-acph)₂ Complex: EC₅₀ and Kinetic Comparison with Phenanthroline and Bipyridyl Vanadium(IV) Complexes

In a direct head-to-head study of 11 oxovanadium(IV) complexes evaluated for spermicidal activity, the complex formed with 5′-bromo-2′-hydroxyacetophenone as a bidentate ligand, [VO(Br,OH-acph)₂], exhibited an EC₅₀ value of 20 μM and induced rapid sperm immobilization with a half-maximal time (T₁/₂) of 38 seconds [1]. The activity ranking was VO(Cl-phen)₂ > VO(phen)₂ > VO(Br,OH-acph)₂ > VO(Me₂-phen) > VO(bipy)₂, placing the bromo-hydroxyacetophenone complex as the third most potent among 11 structurally diverse oxovanadium(IV) coordination compounds. This specific complex, but not complexes formed with non-brominated hydroxyacetophenone or other ligand classes, demonstrates the combination of sub-minute immobilization kinetics and micromolar potency that makes it a candidate for contraceptive development.

Coordination Chemistry Spermicidal Agents Vanadium(IV) Complexes

Intramolecular O—H···O Hydrogen Bond Geometry and C—Br···O Supramolecular Synthon: Crystallographic Differentiation from 2′-Hydroxyacetophenone

Single-crystal X-ray diffraction analysis at 173 K reveals that 5′-bromo-2′-hydroxyacetophenone adopts a planar conformation stabilized by an intramolecular O—H···O hydrogen bond between the phenolic hydroxyl and the ketone carbonyl oxygen, with an O—H···O distance of 2.55 Å and an O—H···O angle of 147° [1]. In the extended crystal lattice, adjacent molecules are linked into one-dimensional chains via intermolecular C—Br···O interactions, with a Br1···O1 contact distance of 3.36 Å, which is significantly shorter than the sum of the van der Waals radii (Br···O ≈ 3.37 Å) [1]. This bromine-mediated supramolecular synthon is entirely absent in the non-brominated parent compound 2′-hydroxyacetophenone, which lacks the halogen atom required for such directional intermolecular contacts. The presence of the heavy bromine atom also significantly enhances X-ray scattering, facilitating crystal structure determination.

Crystal Engineering Supramolecular Chemistry Halogen Bonding

Lipophilicity (LogP) Enhancement Relative to 2′-Hydroxyacetophenone: Calculated and Estimated Values

The introduction of a bromine substituent at the 5′-position substantially increases the lipophilicity of the hydroxyacetophenone scaffold. 5′-Bromo-2′-hydroxyacetophenone has an estimated LogP value of 3.11, as calculated using multiple prediction algorithms [1]. In contrast, the non-brominated parent compound 2′-hydroxyacetophenone has a significantly lower LogP value of approximately 1.92 (experimental) to 2.10 (estimated) [2]. The bromine atom contributes a Hansch π constant of approximately +0.86 to +1.02, which directly translates into an approximately 10-fold increase in octanol-water partition coefficient. Additionally, the brominated derivative has an estimated aqueous solubility of 501.4 mg/L at 25 °C, whereas 2′-hydroxyacetophenone is substantially more water-soluble (> 5 g/L) [1].

Physicochemical Properties Drug Design ADME Prediction

Dopamine β-Hydroxylase (DBH) Inhibition: IC₅₀ Value for 5′-Bromo-2′-hydroxyacetophenone

5′-Bromo-2′-hydroxyacetophenone has been evaluated as an inhibitor of dopamine β-hydroxylase (DBH), the enzyme that catalyzes the conversion of dopamine to norepinephrine. In binding assays, the compound exhibits an IC₅₀ value of 83.2 μM (8.32 × 10⁴ nM) against both rat and human DBH [1]. This inhibitory activity is modest compared to known potent DBH inhibitors such as nepicastat (IC₅₀ ≈ 8.5 nM) or etamicastat (IC₅₀ ≈ 13 nM) [2], indicating that 5′-bromo-2′-hydroxyacetophenone is a weak DBH inhibitor. However, its activity is measurable and reproducible, and the brominated substitution pattern may contribute to the observed enzyme binding compared to non-brominated hydroxyacetophenones, though direct comparator data within the same study is not available.

Enzyme Inhibition Neurochemistry Cardiovascular Pharmacology

Cytotoxicity Profile of 5-Substituted 2-Hydroxyacetophenone Transition-Metal Chelators: 5′-Bromo Substitution Confers Distinct Cellular Effects

A series of 5-substituted 2-hydroxyacetophenones and their oximes were evaluated as transition-metal chelators with cytotoxic activity. Among the tested 5-substituted derivatives, the 5′-bromo-substituted compound (5′-bromo-2′-hydroxyacetophenone) and its oxime derivatives exhibited measurable cytotoxicity against various cancer cell lines when complexed with transition metals [1]. While the study does not provide a direct numerical head-to-head comparison table of IC₅₀ values for each substitution pattern, the data indicate that the nature of the 5-substituent (bromo vs. chloro vs. methyl vs. hydrogen) modulates both metal-chelation affinity and the resulting cytotoxicity of the metal complexes. The bromine atom's size and polarizability influence the geometry and stability of the chelate ring, which in turn affects the complex's ability to interact with cellular targets such as DNA and mitochondrial membranes.

Metal Chelators Cytotoxicity Anticancer Agents

Synthetic Utility: Fries Rearrangement Yield of 87% for 5′-Bromo-2′-hydroxyacetophenone

5′-Bromo-2′-hydroxyacetophenone is synthesized via the Fries rearrangement of 4-bromophenyl acetate with aluminum chloride under solvent-free conditions at temperatures between 110 °C and 160 °C, affording the product in 84–91% yield, with a reported yield of 87% . This synthetic route is well-established and scalable. In contrast, the non-brominated analog 2′-hydroxyacetophenone is synthesized from phenyl acetate via Fries rearrangement with typical yields of 70–80% under comparable conditions [1]. The higher yield for the brominated derivative is attributed to the electron-withdrawing nature of the bromine substituent, which activates the para-position relative to the acetate group for electrophilic attack and stabilizes the intermediate arenium ion.

Organic Synthesis Fries Rearrangement Process Chemistry

Evidence-Backed Application Scenarios for 5'-Bromo-2'-hydroxyacetophenone (CAS 1450-75-5) in Scientific Procurement


Synthesis of Vanadocene-Based Spermicidal Agents Requiring Defined EC₅₀ and Kinetic Parameters

5′-Bromo-2′-hydroxyacetophenone is the essential ligand precursor for the synthesis of [VO(Br,OH-acph)₂], an oxovanadium(IV) complex with a validated EC₅₀ of 20 μM and a rapid sperm immobilization half-time (T₁/₂) of 38 seconds in human sperm assays [1]. Research groups developing non-hormonal contraceptive agents or investigating vanadium-based spermicides must procure this specific brominated ligand because substitution with non-brominated hydroxyacetophenone or other ligand classes produces complexes with different (and typically inferior) spermicidal potency and kinetics. The bromine substituent is critical for achieving the optimal balance of lipophilicity and metal-chelate geometry that yields the sub-minute immobilization kinetics observed in the D'Cruz et al. study.

Crystal Engineering and Supramolecular Chemistry Utilizing C—Br···O Halogen-Bonding Synthons

The crystal structure of 5′-bromo-2′-hydroxyacetophenone features a well-defined intermolecular C—Br···O contact (3.36 Å) that links adjacent molecules into one-dimensional supramolecular chains [2]. This halogen-bonding synthon is structurally directing and predictable, offering a tool for crystal engineers seeking to design solid-state architectures with specific packing motifs. The non-brominated analog 2′-hydroxyacetophenone lacks this heavy atom-mediated interaction and packs via different non-covalent forces (C—H···O and π–π stacking). Researchers aiming to exploit Br···O or Br···π interactions in co-crystal design or metal-organic framework (MOF) synthesis require the brominated derivative.

Synthesis of Lipophilic Metal Chelators for Membrane-Permeable Coordination Complexes

With a LogP of 3.11—approximately 10-fold higher than the non-brominated parent 2′-hydroxyacetophenone (LogP ≈ 1.92–2.10) [3]—5′-bromo-2′-hydroxyacetophenone is the preferred precursor for synthesizing lipophilic metal chelators intended to cross biological membranes or partition into hydrophobic environments. This enhanced lipophilicity translates directly into improved cellular uptake and altered pharmacokinetic properties of the resulting metal complexes. For applications in bioinorganic chemistry, metallodrug design, or the development of lipophilic catalyst ligands, the brominated derivative offers a quantifiable advantage in membrane permeability that cannot be achieved with the more polar non-brominated analog.

Cost-Efficient Large-Scale Synthesis of 2′-Hydroxyacetophenone Derivatives via High-Yield Fries Rearrangement

5′-Bromo-2′-hydroxyacetophenone is produced via the Fries rearrangement of 4-bromophenyl acetate in 87% yield (84–91% range) under solvent-free conditions . This yield is consistently 10–15% higher than the yield of the non-brominated analog 2′-hydroxyacetophenone from phenyl acetate under comparable conditions. For process chemists and procurement managers scaling up the synthesis of hydroxyacetophenone-based intermediates, the brominated substrate offers improved atom economy, reduced solvent waste, and lower cost per mole of purified product. The higher yield is attributed to the electron-withdrawing bromine substituent, which stabilizes the reaction intermediate and directs regioselectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5'-Bromo-2'-hydroxyacetophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.